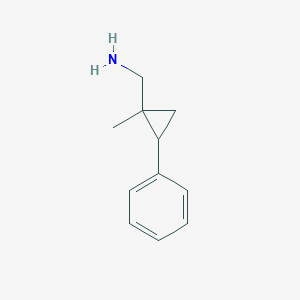

(1-Methyl-2-phenylcyclopropyl)methanamine

Beschreibung

Eigenschaften

IUPAC Name |

(1-methyl-2-phenylcyclopropyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-11(8-12)7-10(11)9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUJKVEDZMGIJKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1C2=CC=CC=C2)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-2-phenylcyclopropyl)methanamine typically involves the cyclopropanation of styrene derivatives followed by amination.

Industrial Production Methods

Industrial production of (1-Methyl-2-phenylcyclopropyl)methanamine may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process is often followed by purification steps such as distillation and crystallization to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

(1-Methyl-2-phenylcyclopropyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Ketones and carboxylic acids.

Reduction: Secondary and tertiary amines.

Substitution: Various substituted amines and other functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

(1-Methyl-2-phenylcyclopropyl)methanamine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of fine chemicals and specialty materials.

Wirkmechanismus

The mechanism of action of (1-Methyl-2-phenylcyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups. The cyclopropyl ring and amine group play crucial roles in its binding affinity and activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Notes:

Biologische Aktivität

(1-Methyl-2-phenylcyclopropyl)methanamine, also known as ((1R,2S)-1-Methyl-2-phenylcyclopropyl)methanamine, is a cyclopropylamine derivative with significant implications in medicinal chemistry and pharmacology. Its unique structure, characterized by a three-membered ring fused with a phenyl group, positions it as a potential monoamine oxidase inhibitor (MAOI), which can influence neurotransmitter levels in the brain, thereby affecting mood and anxiety disorders.

- Molecular Formula : CHN

- Molecular Weight : 166.25 g/mol

- Structure : The compound features a cyclopropane ring with a methyl and phenyl substitution, contributing to its biological activity.

The primary biological activity of (1-Methyl-2-phenylcyclopropyl)methanamine is attributed to its role as a monoamine oxidase inhibitor. This mechanism enhances the levels of key neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.

Interaction with Receptors

Initial studies indicate that this compound may also interact with serotonin receptors, particularly the 5-HT2C receptor, which is crucial for mood regulation. The inhibition of monoamine oxidase suggests that it could help alleviate symptoms of depression and anxiety by increasing serotonin availability in the synaptic cleft.

Comparative Biological Activity

The following table summarizes the biological activities of (1-Methyl-2-phenylcyclopropyl)methanamine compared to similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| (1-Methyl-2-phenylcyclopropyl)methanamine | Cyclopropylamine derivative | Monoamine oxidase inhibitor |

| (1R,2S)-2-Phenylcyclopropanaminium | Cyclopropane with amine | Monoamine oxidase inhibitor |

| (±)-Tranylcypromine | Cyclopropane derivative | Monoamine oxidase inhibitor |

| (1S,2S)-N-Methyl-(2-phenylcyclopropyl)methanamine | Cyclopropane with amine | Similar pharmacological properties |

The distinct stereochemistry of (1-Methyl-2-phenylcyclopropyl)methanamine may confer specific selectivity towards certain serotonin receptors compared to other similar compounds, potentially leading to varied efficacy and side effect profiles in therapeutic contexts.

Case Studies and Experimental Data

A study focusing on the synthesis and biological activity of related cyclopropane derivatives found that modifications at various positions on the phenyl ring can significantly impact receptor affinity and selectivity. For instance, fluorinated derivatives demonstrated comparable activity at the 5-HT2C receptor while displaying different selectivity profiles against other serotonin receptors .

In vitro assays have shown that (1-Methyl-2-phenylcyclopropyl)methanamine exhibits potent inhibition of monoamine oxidase, which correlates with increased levels of serotonin in neuronal cultures. This supports its potential application in treating mood disorders .

Pharmacokinetics and Safety Profile

Further research is necessary to elucidate the pharmacokinetics of (1-Methyl-2-phenylcyclopropyl)methanamine. Understanding its absorption, distribution, metabolism, and excretion (ADME) profiles will be critical for assessing its therapeutic viability. Safety evaluations are also essential to identify any adverse effects associated with its use.

Q & A

Q. Optimization Tips :

- Solvent Choice : Polar aprotic solvents (e.g., DCE) improve reaction rates for reductive amination.

- Catalyst Loading : Adjust NaBH(OAc)₃ stoichiometry (1.5–2.0 equivalents) to balance reactivity and by-product formation .

- Temperature : Lower temperatures (0–25°C) minimize decomposition of sensitive intermediates.

Basic: How are NMR and HRMS used to characterize (1-Methyl-2-phenylcyclopropyl)methanamine derivatives?

Q. Answer :

- ¹H/¹³C NMR : Key diagnostic signals include:

- Cyclopropane protons (δ 0.8–1.5 ppm, multiplet splitting).

- Methanamine -NH₂ (δ 1.2–2.0 ppm, broad singlet after D₂O exchange).

- Aromatic protons (δ 6.5–8.0 ppm, coupling patterns confirm substitution) .

- HRMS : Confirm molecular formula via exact mass matching (e.g., [M+H]⁺ with <2 ppm error) .

Example : For (+)-40, HRMS (ESI) matched C₂₀H₂₄FNO₂⁺ (calc. 354.1864, obs. 354.1865) .

Advanced: How do structural modifications (e.g., fluorine substitution) influence serotonin receptor selectivity?

Answer :

Fluorine substituents enhance 5-HT₂C receptor affinity by:

- Electron-Withdrawing Effects : Polarizing the aromatic ring for better π-π stacking with receptor residues.

- Hydrogen Bonding : Fluorine can act as a weak H-bond acceptor in hydrophobic pockets.

Q. Data Comparison :

| Compound | Substituent | 5-HT₂C IC₅₀ (nM) | Selectivity vs. 5-HT₂A |

|---|---|---|---|

| (+)-40 | 2-Allyloxy | 12.3 | 15-fold |

| (+)-41 | 2-Fluoroethoxy | 8.7 | 22-fold |

Higher selectivity in (+)-41 correlates with fluorine’s electronegativity and reduced steric bulk .

Advanced: What methodologies resolve enantiomer-specific activity in chiral derivatives?

Q. Answer :

- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases.

- Optical Rotation : Measure specific rotation (e.g., (+)-40: [α]D²⁵ = +10.0° in D₂O) to confirm enantiopurity .

- Docking Studies : Molecular dynamics simulations predict binding poses to explain enantiomer affinity differences (e.g., (R)- vs. (S)-cyclopropyl derivatives) .

Advanced: How do radioligand binding assays elucidate receptor interaction mechanisms?

Q. Answer :

- Protocol :

- Key Controls : Include nonspecific binding (e.g., 10 μM mianserin) and validate with reference agonists/antagonists.

Advanced: How can contradictory data in synthetic yields be resolved?

Answer : Contradictions often arise from:

- Impurity Profiles : By-products (e.g., over-reduced amines) skew yields. Use LC-MS to identify side products .

- Moisture Sensitivity : Cyclopropane rings are prone to hydrolysis. Optimize anhydrous conditions (e.g., molecular sieves in DCE) .

- Catalyst Variability : Screen alternative catalysts (e.g., Pd/C vs. Raney Ni) for reductive steps.

Advanced: What computational tools predict metabolic stability of (1-Methyl-2-phenylcyclopropyl)methanamine derivatives?

Q. Answer :

- In Silico Tools :

- Validation : Cross-reference with in vitro microsomal assays (human liver microsomes + NADPH).

Advanced: How does cyclopropane ring strain affect compound stability under physiological conditions?

Q. Answer :

- Thermodynamic Stability : Cyclopropane’s angle strain (60° vs. ideal 109.5°) increases reactivity.

- Hydrolytic Degradation : Monitor pH-dependent ring-opening via HPLC (e.g., 0.1 M HCl vs. PBS buffer) .

- Stabilization Strategies : Introduce electron-withdrawing groups (e.g., -F, -CF₃) to reduce ring strain .

Advanced: What analytical techniques differentiate polymorphic forms of hydrochloride salts?

Q. Answer :

- PXRD : Distinct diffraction patterns for polymorphs (e.g., Form I vs. Form II).

- DSC : Measure melting points and enthalpy changes (e.g., Form I: mp 187–189°C; Form II: mp 175–177°C) .

- Solid-State NMR : ¹³C CP/MAS detects crystallinity differences.

Advanced: How do methoxy vs. fluorine substituents impact blood-brain barrier (BBB) penetration?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.